5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-methoxyaniline with pyrimidine-2,4-dione under specific conditions. One common method includes:
Starting Materials: 4-methoxyaniline and pyrimidine-2,4-dione.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a reduction in the production of inflammatory mediators or viral replication. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylpyrimidine: Similar structure but lacks the amino group.
2,4-Diaminopyrimidine: Contains two amino groups instead of one.
4-Methoxyaniline: Contains the methoxyphenyl group but lacks the pyrimidine ring.
Uniqueness
5-((4-Methoxyphenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its combination of the methoxyphenyl and pyrimidine moieties, which contribute to its diverse pharmacological activities. The presence of both the amino and methoxy groups enhances its ability to interact with various biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
4878-54-0 |
---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-(4-methoxyanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)13-9-6-12-11(16)14-10(9)15/h2-6,13H,1H3,(H2,12,14,15,16) |
InChI Key |
REQUYQKTHSNJBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CNC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.